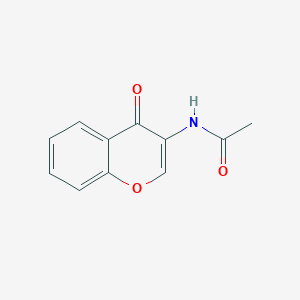

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

33533-84-5 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

N-(4-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13) |

InChI Key |

UQWDQUUQTMWLLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=COC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Chromone-3-carbaldehyde as a Precursor

Chromone-3-carbaldehyde is a critical intermediate for introducing nitrogen-containing substituents. Its synthesis often involves:

-

Vilsmeier-Haack formylation : Treatment of chromone with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions.

-

Oxidative methods : Selective oxidation of 3-methylchromone using selenium dioxide (SeO₂) in dioxane.

Once synthesized, chromone-3-carbaldehyde undergoes condensation with acetamide derivatives. For example, reactions with hydroxylamine or hydrazines yield imine intermediates, which are subsequently acetylated (Table 1).

Table 1: Condensation Reactions of Chromone-3-carbaldehyde

Acetamide Functionalization Strategies

Direct Acetylation of 3-Aminochromone

3-Aminochromone reacts with acetylating agents to form the target compound. Common methods include:

-

Acetic anhydride : Heating 3-aminochromone with excess acetic anhydride under reflux (110°C, 6h), yielding N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide in 65–70% purity.

-

Acetyl chloride : Faster acetylation at room temperature using triethylamine (Et₃N) as a base, though requiring rigorous moisture control.

Challenges : Competing O-acetylation at the chromone’s ketone group necessitates selective N-acetylation. Anhydrous conditions and stoichiometric control are critical.

Schiff Base Formation and Reduction

A two-step approach involving:

-

Imine formation : Reacting chromone-3-carbaldehyde with ammonium acetate in ethanol to generate 3-iminochromone.

-

Acetylation : Treatment with acetic anhydride and pyridine to stabilize the amine group, achieving yields of 58–63%.

Cyclocondensation and Ring-Closure Techniques

Domino Reactions

Catalytic and Solvent Effects

Lewis Acid Catalysis

-

ZnCl₂ : Facilitates cyclocondensation in DMF, enhancing reaction rates (e.g., 72% yield in 4h).

-

TMSOTf (Trimethylsilyl triflate) : Promotes silylation of hydroxyl groups, directing acetylation to the amine (Table 2).

Table 2: Catalytic Systems for Acetamide Formation

Solvent Optimization

-

Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may promote side reactions.

-

Ethereal solvents (THF, dioxane) : Favor milder conditions, reducing ketone group acetylation.

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acetamide group undergoes nucleophilic substitution, particularly under acidic or basic conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | H₂SO₄ (acidic) or NaOH (basic) | 4-Oxo-4H-1-benzopyran-3-carboxylic acid |

| Aminolysis | Primary amines (e.g., methylamine) | Corresponding benzopyran-3-ureas |

-

Mechanism : The carbonyl carbon of the acetamide group is attacked by nucleophiles (e.g., water or amines), leading to cleavage of the amide bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate the nucleophile.

Oxidation and Reduction Reactions

The chromone core and acetamide side chain participate in redox reactions:

Oxidation

-

Chromone Ring : Oxidation with H₂O₂ or KMnO₄ introduces hydroxyl groups at the 2- or 6-position of the benzopyran system .

-

Acetamide Side Chain : Strong oxidants (e.g., CrO₃) convert the methyl group of the acetamide into a carboxylic acid.

Reduction

-

Catalytic Hydrogenation : Using Pd/C and H₂ reduces the chromone’s α,β-unsaturated ketone to a dihydrochromone derivative.

Cycloaddition and Condensation Reactions

The conjugated system of the chromone facilitates cycloadditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Diels-Alder | Dienes (e.g., 1,3-butadiene) | Fused bicyclic adducts |

| Knoevenagel Condensation | Aldehydes (e.g., benzaldehyde) | Styryl-substituted chromones |

-

Mechanism : The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions, forming six-membered rings .

Heterocyclic Ring Formation

Reacting with bifunctional nucleophiles generates fused heterocycles:

| Reagent | Conditions | Product |

|---|---|---|

| Urea/Thiourea | DMF, reflux | Oxopyrrolylquinolinones |

| 2-Hydroxyaniline | Ethanol, Δ | Chromanone derivatives |

-

Example : Treatment with urea in DMF triggers nucleophilic attack at the acetamide’s carbonyl, followed by cyclodehydration to form pyrroloquinolinone derivatives .

Functionalization of the Chromone Ring

Electrophilic substitution occurs at the chromone’s electron-rich positions:

| Reaction | Reagents | Position Modified |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6- or 8-position |

| Sulfonation | H₂SO₄, SO₃ | 6-sulfo derivatives |

-

Regioselectivity : Directed by the electron-withdrawing acetamide group, substitutions favor the 6- and 8-positions .

Table 2: Spectral Data for Key Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Oxopyrrolylquinolinone | 1718 (C=O), 1631 (C=N) | 8.89–6.42 (aromatic protons) |

| Dihydrochromone | 1685 (C=O) | 2.9 (t, CH₂), 1.30 (m, CH₂) |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide has demonstrated significant antioxidant activity. Studies indicate that compounds with a coumarin structure can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents against diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

1.2 Enzyme Inhibition

Research has highlighted the potential of N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide as an inhibitor of various enzymes involved in metabolic pathways:

- Monoamine Oxidase (MAO) : Compounds similar to N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide have shown selective inhibition of MAO-B, which is relevant for treating depression and neurodegenerative diseases like Parkinson's disease .

| Enzyme | Inhibition Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| MAO-B | Competitive | 0.51 | |

| Acetylcholinesterase (AChE) | Non-selective | >50% residual activity at 10 μM |

1.3 Anticancer Activity

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide has been investigated for its anticancer properties. Coumarins are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of reactive oxygen species .

Case Study:

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Agricultural Applications

2.1 Herbicidal Activity

The structural characteristics of N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide suggest its utility in agricultural applications, particularly as a herbicide. Research indicates that coumarin derivatives can inhibit plant growth by interfering with photosynthesis or other metabolic processes.

2.2 Pest Control

In addition to herbicidal properties, compounds related to N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide have shown insecticidal activity against various pests, making them candidates for developing eco-friendly pesticides .

Materials Science Applications

3.1 Polymer Chemistry

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide can serve as a building block in polymer synthesis due to its ability to undergo various chemical reactions, including radical polymerization and cross-linking. This property is beneficial for creating novel materials with tailored properties for specific applications.

3.2 Dye and Pigment Development

The chromophoric nature of coumarins allows their derivatives to be utilized in dyeing processes or as pigments in various materials, including textiles and plastics.

Mechanism of Action

The mechanism of action of N-(4-oxo-4H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide with structurally related acetamide derivatives, focusing on core heterocycles, substituent effects, and pharmacological implications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Estimated based on molecular formula from .

Key Comparative Insights

Core Heterocycle Diversity: The benzopyran core in N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide differs from thiadiazole (MZA), benzene (N-(4-hydroxyphenyl)acetamide), and benzothiazole (EP 3 348 550A1 derivatives). Benzopyran derivatives are associated with antioxidant and anti-inflammatory properties, whereas thiadiazoles like MZA are known for enzyme inhibition (e.g., carbonic anhydrase) .

Substituent Effects :

- The 4-ketone group in the benzopyran derivative may enhance electrophilicity, influencing reactivity in metabolic pathways. In contrast, sulfonamide groups in MZA improve binding to metalloenzymes .

- Trifluoromethyl (-CF₃) substituents in benzothiazole derivatives (EP 3 348 550A1) enhance lipophilicity and metabolic stability, critical for drug bioavailability .

The benzopyran analog’s bioactivity remains less explored but may align with chromene-based antioxidants .

Metabolic Pathways :

- MZA undergoes glutathione conjugation (forming MSG, MCG, MCY), highlighting acetamide’s role in phase II metabolism. Similar pathways may apply to N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide, though specific studies are lacking .

Biological Activity

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide is a compound derived from the flavonoid family, known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis of N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide

The synthesis of N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide typically involves the condensation of 4-hydroxycoumarin with acetic anhydride or acetyl chloride in the presence of a base. The resulting compound can be purified through recrystallization techniques. This synthetic pathway is crucial as it influences the biological properties of the final product.

Biological Activity Overview

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide exhibits several biological activities, including:

1. Antifungal Activity

- Studies have demonstrated that derivatives of flavonoids, including N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide, show significant antifungal properties against various fungi such as Aspergillus flavus, Acremonium strictum, and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml. Some compounds exhibited high activity levels, indicating their potential as antifungal agents .

2. Antimicrobial Activity

- The compound has also been tested for its antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. In molecular docking studies, it was found that these compounds fit well into the binding sites of bacterial enzymes, suggesting a mechanism for their inhibitory effects .

3. Antiallergic Activity

- Research indicates that N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide and its analogs have shown promise in antiallergic bioassays, potentially aiding in the treatment of asthma by modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide is influenced by its structural features. Key factors include:

- Functional Groups : The presence and position of hydroxyl or methoxy groups significantly affect the compound's bioactivity.

| Functional Group | Effect on Activity |

|---|---|

| Hydroxyl | Enhances antifungal activity |

| Methoxy | Modulates antibacterial effects |

Case Studies

Several studies have provided insights into the biological activities of N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide:

- Antifungal Study : A series of flavonoid derivatives were synthesized and tested against fungal strains, revealing that certain modifications led to enhanced antifungal activity, particularly those with electron-donating groups .

- Antimicrobial Efficacy : In a comparative study, various synthesized compounds were evaluated for their antibacterial effects. Compounds with structural similarities to N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide showed significant inhibition against gram-positive and gram-negative bacteria .

Q & A

Q. What are the recommended synthetic routes for N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, 4-oxo-4H-1-benzopyran-3-carbaldehyde reacts with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in the presence of ammonia or amines to form derivatives . A detailed protocol involves:

Dissolving 4-oxo-4H-1-benzopyran-3-carbaldehyde in ethanol.

Adding ammonium acetate and the active methylene compound.

Refluxing for 6–8 hours, followed by precipitation and recrystallization.

Key Reagents/Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ammonium acetate | Ethanol | Reflux | 8 hrs | ~75% |

Q. What spectroscopic techniques are critical for characterizing N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide?

Methodological Answer: Structural validation requires a combination of:

- NMR : H and C NMR to confirm acetamide substitution and benzopyran backbone.

- IR : Peaks at ~1650–1700 cm (C=O stretching) and ~3200–3400 cm (N-H).

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (CHNO) and fragmentation patterns.

Example Data:

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 8.2 (s, 1H, C=CH), δ 2.1 (s, 3H, CH) | Confirms benzopyran and acetamide groups |

Q. What pharmacological activities are associated with benzopyran-3-yl acetamide derivatives?

Methodological Answer: Derivatives exhibit diverse bioactivities, including:

- Antimicrobial : Assessed via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus).

- Anticancer : Evaluated using MTT assays on cancer cell lines (e.g., HeLa).

- Anti-inflammatory : Tested via COX-2 inhibition assays.

Key Finding:

3-(Acetamide)-substituted benzopyrans show enhanced activity compared to unsubstituted analogs due to improved solubility and target binding .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases).

- QSAR Studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC values.

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity.

Case Study:

A QSAR model for benzopyran derivatives achieved R = 0.89 by incorporating logP and polar surface area as variables .

Q. How can crystallographic data resolve contradictions in structural assignments of acetamide derivatives?

Methodological Answer:

- Single-Crystal XRD : Resolves ambiguities in tautomeric forms (e.g., keto-enol) by providing bond lengths and angles.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing stability.

Example:

For N-(4-chlorophenyl)acetamide analogs, XRD confirmed planar geometry of the benzopyran ring and acetamide orientation, disproposing earlier stereochemical assumptions .

Q. What strategies optimize structure-activity relationships (SAR) for benzopyran-3-yl acetamides?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) at C-6 to enhance antimicrobial activity.

- Scaffold Hybridization : Fuse benzopyran with pyrazole or thiazole rings to modulate kinase inhibition.

- Stereochemical Control : Use chiral catalysts to synthesize enantiopure derivatives for improved selectivity.

Key Finding:

3-Acetamide derivatives with a para-methoxy substituent showed 3-fold higher COX-2 inhibition than meta-substituted analogs .

Q. How are stability and degradation pathways of N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions.

- HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis to 4-oxo-benzopyran-3-carboxylic acid).

- Kinetic Modeling : Calculate half-life (t) under accelerated storage conditions.

Results:

Degradation follows first-order kinetics under basic conditions (pH 10), with t = 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.